N-(3-ethoxyspiro[3.3]heptan-1-yl)-N-methyl-1,3-benzothiazole-6-sulfonamide
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Overview
Description
N-(3-ethoxyspiro[33]heptan-1-yl)-N-methyl-1,3-benzothiazole-6-sulfonamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxyspiro[3.3]heptan-1-yl)-N-methyl-1,3-benzothiazole-6-sulfonamide typically involves multi-step organic reactions. One common approach includes the reaction of 3-ethoxyspiro[3.3]heptan-1-one with N-methyl-1,3-benzothiazole-6-sulfonamide under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxyspiro[3.3]heptan-1-yl)-N-methyl-1,3-benzothiazole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-ethoxyspiro[3.3]heptan-1-yl)-N-methyl-1,3-benzothiazole-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-ethoxyspiro[3.3]heptan-1-yl)-N-methyl-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-methylpyrimidin-4-amine
- 3-cyano-N-(3-ethoxyspiro[3.3]heptan-1-yl)-4-fluoro-N-methylbenzenesulfonamide
- 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
Uniqueness
N-(3-ethoxyspiro[3.3]heptan-1-yl)-N-methyl-1,3-benzothiazole-6-sulfonamide stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(3-ethoxyspiro[3.3]heptan-1-yl)-N-methyl-1,3-benzothiazole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-3-22-16-10-15(17(16)7-4-8-17)19(2)24(20,21)12-5-6-13-14(9-12)23-11-18-13/h5-6,9,11,15-16H,3-4,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYGLDTYRNOZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCC2)N(C)S(=O)(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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